ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Overview
Description
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound with potential applications in various fields of science and industry. Its unique structural components, including a chromone backbone substituted with a chlorinated and methoxy group, make it an intriguing subject for research and application. This compound exhibits specific properties that make it valuable in synthetic organic chemistry, pharmaceuticals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, including 6-chloro-4-methyl-2H-chromen-2-one and ethyl 2-bromoacetate.
Formation of Intermediate: The reaction between 6-chloro-4-methyl-2H-chromen-2-one and ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, leads to the formation of the intermediate 6-chloro-3-(2-bromoacetyl)-4-methyl-2H-chromen-2-one.
Substitution Reaction: The intermediate undergoes a substitution reaction with sodium methoxide to introduce the methoxy group, yielding 6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen.
Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base, such as triethylamine, to produce this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Optimizing the reaction parameters, such as temperature, solvent choice, and reaction time, ensures higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, making it a versatile compound in organic synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the methoxy group can be transformed into a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the carbonyl groups in the chromone ring can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the chromone ring can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium methoxide, potassium carbonate
Nucleophiles: Amines, thiols
Major Products Formed:
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted chromones. These derivatives can be further utilized in various synthetic applications.
Scientific Research Applications
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has significant scientific research applications across multiple disciplines.
Chemistry:
Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic molecules, including heterocyclic compounds and natural product derivatives.
Catalysis: This compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Enzyme Inhibition: It has been studied as a potential inhibitor of specific enzymes, including kinases and proteases, making it valuable in drug discovery and development.
Biological Assays: Researchers use this compound in biological assays to study its interactions with proteins and other biomolecules.
Medicine:
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly in the treatment of cancer, inflammation, and infectious diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties provide insights into its potential as a therapeutic agent.
Industry:
Material Science: This compound can be used in the development of advanced materials, such as polymers and coatings, with specific properties.
Mechanism of Action
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects through specific molecular mechanisms.
Molecular Targets and Pathways:
Enzyme Inhibition: This compound binds to the active sites of target enzymes, inhibiting their catalytic activity. For example, it may inhibit kinases involved in cell signaling pathways.
Receptor Interactions: It can interact with specific receptors on the cell surface, modulating cellular responses and signaling cascades.
Oxidative Stress Modulation: By acting as an antioxidant or pro-oxidant, it can influence cellular redox balance and affect cellular processes.
Comparison with Similar Compounds
Ethyl 2-{[6-chloro-3-(2-hydroxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Ethyl 2-{[6-chloro-3-(2-amino-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Ethyl 2-{[6-chloro-3-(2-oxo-2-phenylethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Uniqueness:
Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate stands out due to the presence of the methoxy group, which imparts unique electronic and steric effects. These effects influence its reactivity, interactions with biological targets, and potential applications in various fields. Additionally, the combination of the chloro and methoxy groups on the chromone ring enhances its versatility in chemical modifications and functionalization.
So, how about we keep exploring your chemical curiosity?
Properties
IUPAC Name |
ethyl 2-[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO7/c1-5-24-17(21)10(3)25-15-8-14-11(6-13(15)19)9(2)12(18(22)26-14)7-16(20)23-4/h6,8,10H,5,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGACKCBDSXIVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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